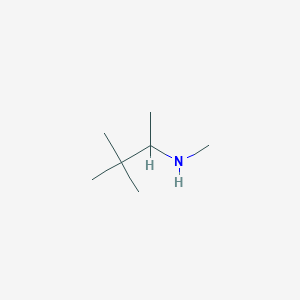

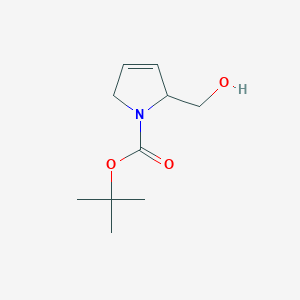

![molecular formula C27H25NO4 B2542729 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide CAS No. 923164-54-9](/img/structure/B2542729.png)

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide is a chemical compound that belongs to the chromone family. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of research.

Aplicaciones Científicas De Investigación

G Protein-Coupled Receptor (GPR35) Agonists

Research has identified chromen-4-one derivatives, similar in structure to N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide, as potent and selective agonists for the orphan G protein-coupled receptor GPR35. These compounds, including 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, have been evaluated for their affinity and efficacy in binding to GPR35, showcasing significant potential for pharmacological exploration. The high selectivity and potency of these agonists make them valuable tools for investigating the physiological and pathological roles of GPR35 and possibly targeting this receptor in therapeutic interventions (Thimm, Funke, Meyer, & Müller, 2013).

Antidiabetic and Metabolic Disorder Treatments

Another study demonstrated the antidiabetic potential of chromen-4-one derivatives through peroxisome proliferator-activated receptor (PPAR)-α/γ dual activation. One such compound, identified for its effectiveness, interacted with both PPARα and PPARγ, enhancing their transcriptional activities. This dual activation led to increased adipogenic differentiation, fatty acid oxidation, and glucose uptake in various cell types, suggesting that similar compounds could serve as promising therapeutic agents against type 2 diabetes and related metabolic disorders by managing glucose and lipid abnormalities (Jung et al., 2017).

Anti-Cancer Applications

A series of novel terpyridine-skeleton molecules, including chromen-4-one cores, have been synthesized and evaluated for their biological activities. Compounds with modifications similar to N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide have shown significant inhibitory effects on tumor growth and metastasis. These molecules were identified as dual catalytic inhibitors of topoisomerases I and II, inducing apoptosis and G1 arrest in cancer cells with minimal DNA toxicity, suggesting their potential as anti-cancer agents (Kwon et al., 2015).

Antimicrobial Agents

Compounds bearing the chromen-4-one moiety have also been explored for their antimicrobial properties. A study involving the synthesis and screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrated significant antibacterial and antifungal activities. These findings indicate the potential of chromen-4-one derivatives as therapeutic agents against bacterial and fungal infections, highlighting their importance in the development of new antimicrobial drugs (Desai, Rajpara, & Joshi, 2013).

Propiedades

IUPAC Name |

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c1-27(2,3)19-9-5-17(6-10-19)24-16-23(29)22-14-11-20(15-25(22)32-24)28-26(30)18-7-12-21(31-4)13-8-18/h5-16H,1-4H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSCLXGUVKYALZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2542653.png)

![3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2542658.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2542659.png)

![Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2542661.png)

![4-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2542664.png)

![N-[(4-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2542665.png)

![4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2542666.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2542667.png)